

Comparative Purity Analysis of Cinnamoylglycine-d2

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Compound of Interest

Compound Name: Cinnamoylglycine-d2

Cat. No.: B15127896

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The purity of isotopically labeled standards like **Cinnamoylglycine-d2** is a critical parameter. It encompasses not only chemical purity (the percentage of the compound of interest) but also isotopic purity (the percentage of the deuterated form) and the presence of any residual non-deuterated species.

Data Summary

For a comprehensive comparison, quantitative data should be organized as follows. Data can be obtained from the Certificate of Analysis provided by the supplier or determined experimentally.

Table 1: Comparative Purity Data

Parameter	Cinnamoylglycine-d2	Cinnamoylglycine (Non-deuterated)	Alternative Standard
Chemical Purity (by HPLC)	>98%	>98%	>98%
Isotopic Purity (by LC-MS)	>99%	N/A	Varies
Residual Solvent Content (by GC-HS)	<0.5%	<0.5%	<0.5%
Elemental Analysis	Conforms to structure	Conforms to structure	Conforms to structure

Experimental Protocols

Accurate determination of purity relies on robust analytical methodologies. Below are standard protocols for the analysis of **Cinnamoylglycine-d2**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate and quantify **Cinnamoylglycine-d2** from any non-volatile impurities.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

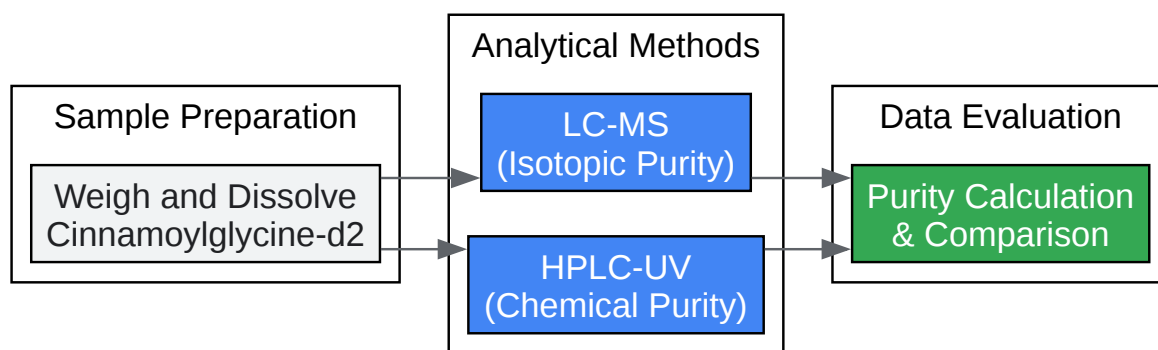
LC-MS is essential for determining the isotopic enrichment of **Cinnamoylglycine-d2** and quantifying the level of any remaining non-deuterated Cinnamoylglycine.

- Instrumentation: An LC system coupled to a high-resolution mass spectrometer.
- LC Conditions: Similar to the HPLC method described above.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Scan Mode: Full scan to identify parent ions, followed by Selected Ion Monitoring (SIM) for the m/z of **Cinnamoylglycine-d2** and Cinnamoylglycine.
- Data Analysis: The relative peak areas of the deuterated and non-deuterated compounds are used to calculate the isotopic purity.

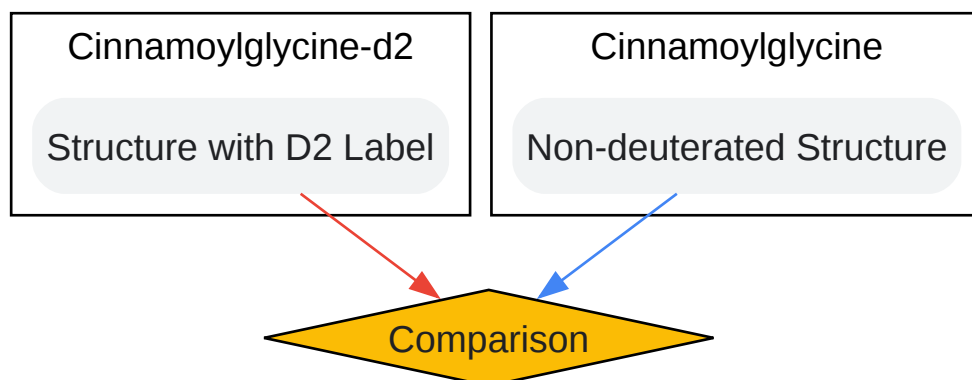
Workflow and Structural Diagrams

Visualizing the analytical workflow and the molecular structures involved can aid in understanding the comparison.



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Caption: Analytical workflow for purity assessment.



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Caption: Structural comparison highlighting deuteration.

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